molecular formula C14H21NO B310442 N-(1,3-dimethylbutyl)-4-methylbenzamide

N-(1,3-dimethylbutyl)-4-methylbenzamide

Cat. No.: B310442
M. Wt: 219.32 g/mol
InChI Key: TYRCAQZQYYLHIC-UHFFFAOYSA-N
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Description

N-(1,3-Dimethylbutyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl substituent on the benzoyl ring and a branched alkylamine group (1,3-dimethylbutyl) attached to the amide nitrogen. The 1,3-dimethylbutyl group likely enhances lipophilicity, influencing solubility and bioavailability, while the methyl group at the para position may moderate electronic effects on the aromatic ring.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-methyl-N-(4-methylpentan-2-yl)benzamide

InChI

InChI=1S/C14H21NO/c1-10(2)9-12(4)15-14(16)13-7-5-11(3)6-8-13/h5-8,10,12H,9H2,1-4H3,(H,15,16)

InChI Key

TYRCAQZQYYLHIC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(C)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations in Benzamide Derivatives

Benzamide derivatives exhibit diverse properties depending on substituents. Key comparisons include:

N-[3-Methyl-2,2-di(propan-2-yl)butyl]-4-nitrobenzamide (CAS 7495-53-6)
  • Substituents : Nitro group at the para position, bulkier 3-methyl-2,2-di(isopropyl)butyl chain.
  • Properties : The nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions. The bulky alkyl chain may reduce solubility in polar solvents compared to the target compound’s 1,3-dimethylbutyl group .
4-Bromo-N-(2-nitrophenyl)benzamide
  • Substituents : Bromine at the para position, 2-nitrophenyl group on the amide nitrogen.
  • Applications : Used in crystallographic studies; bromine and nitro groups enhance molecular packing in solid-state structures. The target compound’s methyl group likely results in less steric hindrance .
N,N-Dimethyl-4-(trifluoromethyl)benzamide
  • Substituents : Trifluoromethyl group at the para position, dimethylamine on the amide nitrogen.
  • Properties : The trifluoromethyl group increases metabolic stability and lipophilicity, contrasting with the target compound’s methyl group, which offers milder electronic modulation .
N-(4-Diethylamino-1-methyl-butyl)-N-(4-methoxy-benzyl)-4-nitro-benzamide
  • Substituents: Nitro group, methoxybenzyl, and diethylaminoalkyl chains.

Functional Analogs: Contrasting with Phenylenediamine Derivatives

N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)
  • Structure : Phenylenediamine core with 1,3-dimethylbutyl and phenyl groups.
  • Applications : Widely used as an antioxidant in rubber industries.
  • Toxicity: Metabolizes into 6PPD-quinone, a highly toxic compound causing aquatic organism mortality at low concentrations. This highlights the environmental risks of structurally related amines, which differ from benzamides in functional group reactivity .

Key Comparative Data

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Applications Toxicity Notes Reference
N-(1,3-Dimethylbutyl)-4-methylbenzamide 4-methyl, 1,3-dimethylbutyl Potential pharmaceuticals Not reported
6PPD Phenylenediamine core Rubber antioxidant Highly toxic metabolite (quinone)
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, 2-nitrophenyl Crystallography studies Not reported
N-[3-Methyl-2,2-di(isopropyl)butyl]-4-nitrobenzamide 4-nitro, bulky alkyl chain Research chemical Not reported

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, bromine) increase reactivity but reduce solubility, whereas methyl groups balance lipophilicity and stability .
  • Environmental Impact : Unlike 6PPD, benzamides with alkyl chains may exhibit slower degradation but lower acute toxicity, though long-term ecological effects remain unstudied .
  • Synthetic Routes : Amide coupling (e.g., carbodiimide-mediated) is common for benzamides, as seen in related compounds .

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